4-Fluoro-3-methylbenzaldehyde

Catalog No.
S778952
CAS No.
135427-08-6
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methylbenzaldehyde

CAS Number

135427-08-6

Product Name

4-Fluoro-3-methylbenzaldehyde

IUPAC Name

4-fluoro-3-methylbenzaldehyde

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3

InChI Key

NRFKZFFVTGGEQF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=O)F

Canonical SMILES

CC1=C(C=CC(=C1)C=O)F

Precursor in Organic Synthesis:

Due to its functional groups, 4-Fluoro-3-methylbenzaldehyde can serve as a valuable building block in organic synthesis. The aldehyde group can be readily transformed into various other functionalities, such as alcohols, amines, or carboxylic acids, through a variety of well-established reactions. Additionally, the presence of the fluorine atom can introduce unique reactivity and selectivity in certain reactions, making it a potentially attractive intermediate for the synthesis of complex molecules. For example, a study published in the journal Molecules explored the use of 4-Fluoro-3-methylbenzaldehyde as a starting material for the synthesis of novel fluorinated pyrazole derivatives, which are of interest for their potential pharmaceutical applications [].

Material Science Applications:

The aromatic ring structure and functional groups of 4-Fluoro-3-methylbenzaldehyde suggest potential applications in material science. The compound could be incorporated into polymers or other materials to modify their properties, such as electrical conductivity, thermal stability, or self-assembly behavior. Research in this area is still in its early stages, but some studies have explored the use of related fluorinated aromatic aldehydes in the development of functional materials [].

4-Fluoro-3-methylbenzaldehyde, with the molecular formula C₈H₇FO, is an aromatic aldehyde characterized by a benzene ring substituted with a fluorine atom at the para position (4-position) and a methyl group at the meta position (3-position). This compound is notable for its unique electronic properties due to the presence of the electronegative fluorine atom, which can influence both its reactivity and biological interactions. The compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Typical of aldehydes, such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes to yield higher aldehydes or ketones.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight its versatility as a building block in organic synthesis .

Several methods exist for synthesizing 4-fluoro-3-methylbenzaldehyde:

  • Electrophilic Aromatic Substitution: Starting from 3-methylphenol, fluorination can be achieved using fluorinating agents followed by oxidation to convert the hydroxyl group to an aldehyde.
  • Vilsmeier-Haack Reaction: This method involves treating 3-methylphenol with phosphorus oxychloride and dimethylformamide to introduce the formyl group.
  • Direct Fluorination: Using fluorine gas or fluorinating reagents on 3-methylbenzaldehyde can yield 4-fluoro-3-methylbenzaldehyde directly.

Each method varies in terms of yield, complexity, and safety considerations .

4-Fluoro-3-methylbenzaldehyde finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: In the development of pesticides and herbicides due to its potential biological activity.
  • Material Science: As a precursor for synthesizing polymers and other materials that require specific functional groups.

Its unique properties make it a valuable compound in both research and industrial applications .

Several compounds share structural similarities with 4-fluoro-3-methylbenzaldehyde. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
3-Fluoro-4-methylbenzaldehydeFluorine at the meta positionDifferent electronic properties
4-Chloro-3-methylbenzaldehydeChlorine substitution instead of fluorinePotentially different reactivity
4-Methoxy-3-methylbenzaldehydeMethoxy group instead of fluoroAlters solubility and reactivity

These compounds illustrate how variations in substituents can lead to significant differences in chemical behavior and biological activity, highlighting the uniqueness of 4-fluoro-3-methylbenzaldehyde within this context .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-methylbenzaldehyde

Dates

Modify: 2023-08-15

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